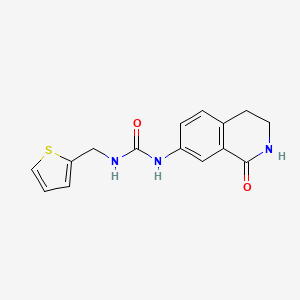

![molecular formula C18H18N2O5S2 B2611603 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886922-81-2](/img/structure/B2611603.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

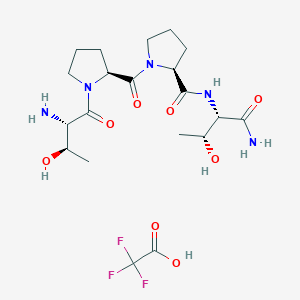

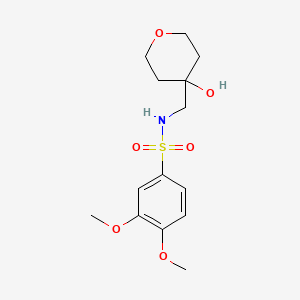

The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic molecule. It contains a benzothiazole ring which is a heterocyclic compound, a common structure in various pharmaceuticals . The molecule also contains methoxy groups and a sulfonamide group, which are common functional groups in medicinal chemistry .

Molecular Structure Analysis

The benzothiazole core of the molecule is aromatic, contributing to the molecule’s stability. The methoxy groups may contribute to the solubility of the compound, and the sulfonamide group could be involved in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonamide group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, melting point, solubility, and stability under various conditions would need to be determined experimentally .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

- The ABTS/PP decolorization assay, a method to evaluate antioxidant capacity, has been reviewed, elucidating reaction pathways and the specific reactions of antioxidants with ABTS radical cations. This study contributes to understanding how certain compounds, including benzothiazoles, can act as antioxidants through specific reaction pathways, although it doesn't mention N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide directly (Ilyasov et al., 2020).

Biological and Pharmacological Activities of Benzothiazole Derivatives

- A comprehensive review of benzothiazole derivatives highlighted their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. Benzothiazole's role as a key moiety in various biologically active compounds suggests potential scientific research applications of related compounds, including the specific benzamide mentioned (Sumit et al., 2020).

Antioxidant and Anti-inflammatory Potential

- Research focused on benzofused thiazole derivatives explored their development as alternative antioxidant and anti-inflammatory agents. This study indicates the potential therapeutic applications of benzothiazole derivatives, including synthesized compounds with similar structures to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, in treating inflammatory and oxidative stress-related conditions (Raut et al., 2020).

Structural Activity Relationship and Medicinal Chemistry

- The structural activity relationship (SAR) and importance of benzothiazole derivatives in medicinal chemistry have been extensively reviewed. This study illustrates the versatility of benzothiazoles in drug development, highlighting their antimicrobial, antiviral, and anticancer properties. Such insights are crucial for understanding the potential scientific research applications of compounds like N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (Bhat & Belagali, 2020).

Future Directions

The future study of this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its efficacy and safety in a whole organism model .

properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(24-2)15(25-3)10-16(13)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUXFGMEROERTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2611521.png)

![4-fluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2611525.png)

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)

![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)